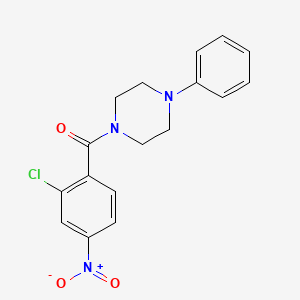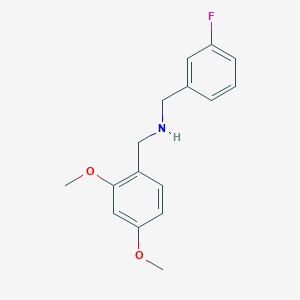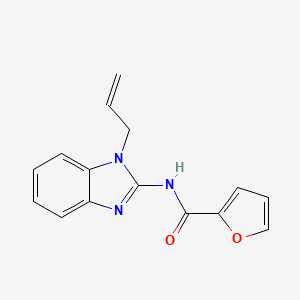
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the piperazine class of compounds and has been shown to possess a wide range of pharmacological properties.
作用機序
The mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine is not fully understood. However, it has been shown to modulate various signaling pathways involved in neuroprotection, inflammation, and oxidative stress. 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has also been shown to improve cognitive function and reduce brain damage in animal models of traumatic brain injury. Additionally, it has been shown to possess analgesic and anti-cancer properties.
実験室実験の利点と制限
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine possesses several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. However, 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine also possesses some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
将来の方向性
There are several future directions for the study of 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine. One direction is to further elucidate its mechanism of action and signaling pathways involved in its pharmacological effects. Another direction is to study its potential therapeutic applications in other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to characterize its potential side effects and toxicity in order to assess its safety for clinical use.
Conclusion:
In conclusion, 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine is a novel compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It possesses a wide range of pharmacological properties, including neuroprotection, anti-inflammatory, and antioxidant effects. However, further studies are needed to fully elucidate its mechanism of action and assess its safety for clinical use.
合成法
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine can be synthesized through a multistep process involving the reaction of 2-chloro-4-nitrobenzoic acid with N-phenylpiperazine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine.
科学的研究の応用
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to possess neuroprotective, anti-inflammatory, and antioxidant properties. 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has also been studied for its potential use as an analgesic and anti-cancer agent.
特性
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-16-12-14(21(23)24)6-7-15(16)17(22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQJTNDGUVRWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5774372.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5774375.png)
![2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B5774383.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide](/img/structure/B5774387.png)


![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5774421.png)

![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5774441.png)

